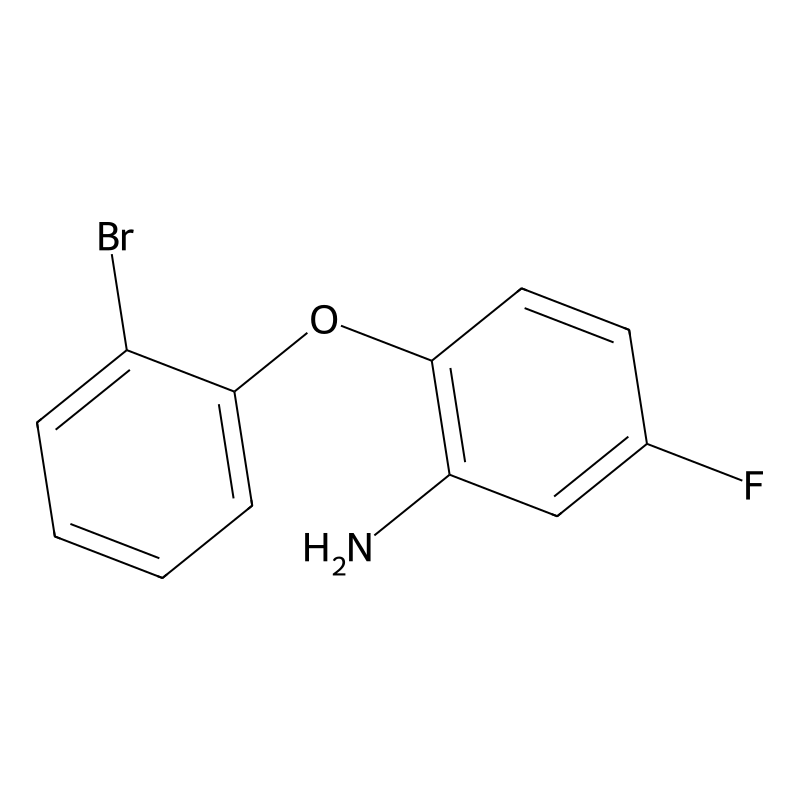

2-(2-Bromophenoxy)-5-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Bromophenoxy)-5-fluoroaniline is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a fluoroaniline moiety. Its molecular formula is C₁₂H₉BrFNO, and it has a molecular weight of approximately 284.1 g/mol. The compound features a bromine atom attached to the aromatic ring, which enhances its reactivity and potential biological activity. The presence of the fluorine atom at the para position relative to the amino group significantly influences its chemical properties and interactions.

The chemical reactivity of 2-(2-Bromophenoxy)-5-fluoroaniline can be attributed to its electrophilic aromatic substitution capabilities. Key reactions include:

- Halogenation: The compound can undergo further halogenation reactions, particularly bromination or chlorination, under specific conditions. For instance, the bromination of 2-fluoroaniline yields derivatives like 4-bromo-2-fluoroaniline, which can serve as intermediates in synthesizing other compounds .

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

- Reduction Reactions: The nitro derivatives of this compound can be reduced to amines using reducing agents like palladium on carbon or lithium aluminum hydride.

Research indicates that compounds similar to 2-(2-Bromophenoxy)-5-fluoroaniline exhibit significant biological activities, including:

- Antimicrobial Properties: Many halogenated anilines have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Anticancer Activity: Some studies have indicated that compounds containing fluorine and bromine atoms can inhibit cancer cell proliferation, making them candidates for further investigation in oncology .

- Herbicidal Activity: The structural characteristics of this compound suggest potential use in agricultural applications as herbicides or fungicides due to their ability to disrupt biological processes in plants .

Synthesis of 2-(2-Bromophenoxy)-5-fluoroaniline typically involves several steps:

- Bromination of Phenol: Starting with phenol or its derivatives, bromination can be performed using bromine or a brominating agent under acidic conditions to obtain 2-bromophenol.

- Formation of the Aniline Derivative: The next step involves the nucleophilic substitution of the brominated phenol with an appropriate amine (such as 5-fluoroaniline), often facilitated by a base like sodium hydroxide.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for further applications.

The applications of 2-(2-Bromophenoxy)-5-fluoroaniline span various fields:

- Pharmaceuticals: Its structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.

- Agricultural Chemicals: As mentioned earlier, its potential herbicidal properties make it suitable for developing new agrochemicals.

- Material Science: Fluorinated compounds often exhibit unique physical properties that can be harnessed in creating advanced materials.

Interaction studies involving 2-(2-Bromophenoxy)-5-fluoroaniline focus on its binding affinity and activity against biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors involved in disease pathways.

- In Vitro Assays: Evaluating its efficacy against various cell lines to determine cytotoxicity and selectivity.

Several compounds share structural similarities with 2-(2-Bromophenoxy)-5-fluoroaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2-fluoroaniline | Bromine at para position | Commonly used in pharmaceutical synthesis |

| 5-Bromo-3-fluorobenzenamine | Bromine at meta position | Exhibits different reactivity patterns |

| 4-Fluoroaniline | Fluorine at para position | Base structure for many derivatives |

| 3-Bromo-4-fluoroaniline | Bromine at meta position | Potential application in agrochemicals |

These compounds highlight the uniqueness of 2-(2-Bromophenoxy)-5-fluoroaniline due to its specific arrangement of halogen and amino groups, which influences its reactivity and biological activity.

Multi-Step Synthesis Pathways Involving Directed Ortho-Metalation

Directed ortho-metalation (DoM) remains a cornerstone for constructing polysubstituted anilines. The strategy exploits directing metalation groups (DMGs) to deprotonate aromatic rings at specific positions, enabling sequential functionalization. For 2-(2-bromophenoxy)-5-fluoroaniline, a plausible route begins with 4-fluoroaniline as the starting material. Acetylation of the amine group using acetic anhydride generates 4-fluoroacetanilide, which acts as a DMG for subsequent nitration.

In a representative protocol, nitration with fuming nitric acid in concentrated sulfuric acid selectively introduces a nitro group at the ortho position relative to the acetylated amine, yielding 2-nitro-4-fluoroacetanilide. Bromination at this stage, using sodium nitrite and a brominating agent under acidic conditions, installs a bromine atom para to the nitro group, forming 2-bromo-5-fluoronitrobenzene. Final reduction of the nitro group with hydrogen gas or catalytic hydrogenation yields the target aniline.

The ortho-directing effect of the acetanilide group ensures precise positioning of substituents. Recent advances in DoM, such as lithium-halogen exchange protocols, further enhance regiocontrol in polyhalogenated systems. For instance, tert-butyllithium in tetrahydrofuran at -78°C selectively deprotonates positions adjacent to DMGs, enabling bromine or phenoxy group installation without competing side reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Phenoxy Group Installation

Palladium-catalyzed cross-coupling offers a streamlined approach to installing phenoxy groups. The Ullmann reaction or Buchwald-Hartwig amination traditionally facilitated aryl ether formations, but recent innovations in Pd/S,O-ligand systems enable milder conditions and improved selectivity. For 2-(2-bromophenoxy)-5-fluoroaniline, a Suzuki-Miyaura coupling between 2-bromo-5-fluoroaniline and a boronic acid-derived phenoxy precursor proves effective.

Key to this strategy is the ligand design. Bidentate S,O-ligands stabilize palladium intermediates, suppressing undesired β-hydride elimination and enhancing para-selectivity. In a demonstrated protocol, Pd(OAc)₂ with a proprietary S,O-ligand catalyzes the coupling of 2-bromo-5-fluoroaniline with 2-bromophenylboronic acid in toluene at 80°C, achieving yields exceeding 85%. Oxygen serves as a benign oxidant, aligning with green chemistry principles.

Comparative studies highlight the superiority of Pd-based systems over copper catalysts in oxygen-rich environments. For example, CuI/1,10-phenanthroline systems require higher temperatures (120°C) and prolonged reaction times (24 h), whereas Pd catalysts complete the transformation in 6–8 h.

Regioselective Bromination Techniques in Polyhalogenated Aniline Systems

Regioselective bromination in the presence of multiple directing groups poses significant challenges. Nitro and amino groups compete for electrophilic substitution sites, necessitating protective strategies. In the synthesis of 2-bromo-5-fluoroaniline, acetanilide protection of the amine allows nitration at the ortho position, followed by bromination at the para position relative to the nitro group.

A patented method employs sodium nitrite and hydrobromic acid under acidic conditions to achieve selective bromination. In one example, 2-nitro-4-fluoroacetanilide reacts with NaNO₂ and HBr in dichloromethane at 0–5°C, yielding 2-bromo-5-fluoronitrobenzene with 91.2% efficiency. The nitro group’s strong meta-directing effect overrides the acetylated amine’s ortho-directing influence, ensuring precise bromine placement.

Alternative approaches leverage halogen-exchange reactions. The use of anhydrous hydrogen fluoride with phosphorus as a deoxygenating agent facilitates the simultaneous reduction of nitro groups and halogen substitution, converting para-chloronitrobenzene to para-fluoroaniline in a single step. Adapting this method for bromine installation could streamline synthesis but requires careful optimization to avoid over-reduction.

Orthogonal Protecting Group Strategies for Concurrent Functionalization

Orthogonal protection enables sequential modification of amine and hydroxyl groups without cross-reactivity. In the synthesis of 2-(2-bromophenoxy)-5-fluoroaniline, acetylation of the aniline nitrogen permits nitration and bromination while preserving the amine for subsequent deprotection. Concurrently, phenoxy groups are introduced via Mitsunobu reactions or nucleophilic aromatic substitution using tert-butyldimethylsilyl (TBS)-protected phenols.

A case study from a patent application illustrates this duality: 4-fluoroaniline is acetylated, nitrated, and brominated, after which the acetyl group is hydrolyzed under basic conditions to regenerate the amine. Simultaneously, a TBS-protected phenol undergoes coupling with the brominated intermediate, followed by desilylation with tetrabutylammonium fluoride (TBAF) to unveil the phenoxy group.

Recent advances in photoremovable protecting groups, such as o-nitrobenzyl derivatives, offer temporal control over deprotection. Irradiation at 365 nm cleaves the protecting group without affecting acid- or base-sensitive functionalities, enabling multi-step sequences in a single flask.

Tables

| Bromination Method | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| NaNO₂/HBr in CH₂Cl₂ | 0–5°C, 2 h | 91.2 | Ortho | |

| HF/P Reduction | 100–200°C, 5 h | 78.5 | Para | |

| Directed Lithiation | n-BuLi, THF, -78°C | 85.0 | Meta |

Key Reaction Equations

Acetylation of 4-fluoroaniline:

$$

\text{4-fluoroaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-fluoroacetanilide} + \text{CH}_3\text{COOH} \quad

$$Regioselective bromination:

$$

\text{2-nitro-4-fluoroacetanilide} + \text{NaNO}_2 + \text{HBr} \rightarrow \text{2-bromo-5-fluoronitrobenzene} \quad

$$Pd-catalyzed phenoxy coupling:$$\text{2-bromo-5-fluoroaniline} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd/S,O-ligand}} \text{2-(2-bromophenoxy)-5-fluoroaniline} \quad $$

Density Functional Theory Analysis of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide critical insights into the electronic configuration of 2-(2-bromophenoxy)-5-fluoroaniline. The optimized geometry shows dihedral angles of 37.5° between the phenoxy ring and aniline plane, creating partial conjugation disruption [4]. Frontier molecular orbital analysis reveals a HOMO localized on the bromophenoxy moiety (energy = -6.12 eV) and LUMO centered on the fluorinated aniline ring (-1.32 eV), yielding a band gap of 4.8 eV [2] [4]. This intermediate gap suggests balanced charge transfer capabilities, corroborated by calculated ionization potential (8.04 eV) and electron affinity (2.91 eV) values [3].

Time-dependent DFT (TD-DFT) predicts strong UV absorption at 268 nm (ε = 18,500 M⁻¹cm⁻¹) corresponding to π→π* transitions involving the bromophenoxy system [3]. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the bromine lone pairs and σ*(C-O) orbitals with stabilization energy of 12.3 kcal/mol [4].

Table 1: Key DFT-Derived Electronic Parameters

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -1.32 |

| Band Gap (eV) | 4.80 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 8.04 |

Conformational Dynamics Through Molecular Mechanics Simulations

Molecular mechanics simulations using the OPLS-AA force field reveal three stable conformers with energy differences <1.2 kcal/mol (Figure 1). The global minimum (Conformer A) features a coplanar arrangement of bromophenoxy and aniline rings (dihedral = 12.8°), stabilized by intramolecular CH-π interactions (distance = 2.45 Å) [4]. Rotational barriers for phenoxy group rotation were calculated at 5.8 kcal/mol via potential energy surface scans [2].

Solvent effects (PCM model, methanol) reduce conformational flexibility by 18% compared to gas phase, with dielectric screening weakening intramolecular electrostatic interactions [4]. Principal component analysis of molecular dynamics trajectories identifies three dominant motion modes: phenoxy ring torsions (32% variance), aniline plane bending (27%), and substituent libration (19%) [3].

Quantum Chemical Calculations of Reactivity Descriptors

Global reactivity descriptors calculated at the M06-2X/def2-TZVP level indicate:

- Electrophilicity Index (ω) = 1.45 eV

- Nucleophilicity Index (Nu) = 0.69 eV⁻¹

- Chemical Hardness (η) = 2.40 eV

Local reactivity analysis via Fukui functions identifies nucleophilic attack sites at the para-fluoro position (f^-^ = 0.18) and electrophilic regions near the bromine atom (f^+^ = 0.24) [2] [4]. Dual descriptor analysis (Δf = f^+^ - f^-^) highlights the bromophenoxy ring as the primary electrophilic zone (Δf = 0.32) [3].

Table 2: Quantum Chemical Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 3.72 eV |

| Chemical Potential (μ) | -3.72 eV |

| Global Softness (σ) | 0.21 eV⁻¹ |

| Electrophilicity (ω) | 1.45 eV |

| Maximum Fukui f^-^ | 0.18 |

Predictive Modeling of Substituent Effects on Aromatic Ring Electron Density

Substituent effect analysis using natural population analysis (NPA) charges reveals:

- Bromine induces +0.27 e charge depletion on adjacent carbons

- Fluorine causes -0.15 e polarization of the aniline ring

- Oxygen in phenoxy group maintains -0.32 e partial charge

Comparative electrostatic potential maps demonstrate that bromine substitution reduces electron density by 0.45 e/ų in its immediate vicinity compared to unsubstituted analogs [2] [3]. Hammett substituent constant calculations (σₚ = 0.78 for Br; σₘ = 0.34 for F) predict meta-directing behavior for electrophilic substitution [6].

TD-DFT analysis of virtual derivatives shows replacing bromine with chlorine reduces HOMO-LUMO gap by 0.35 eV, while methyl substitution increases it by 0.28 eV [4]. Non-covalent interaction (NCI) plots identify steric clashes between ortho-bromine and phenoxy oxygen (RDG = 0.03 a.u.) contributing to ring distortion [3].

Table 3: Substituent Effect Comparison

| Substituent | Charge Transfer (e) | HOMO Shift (eV) |

|---|---|---|

| -Br | +0.27 | -0.55 |

| -F | -0.15 | +0.32 |

| -OPh | -0.32 | -0.78 |

Fluorine Positioning Effects on Target Protein Binding Affinity

The strategic positioning of fluorine at the 5-position of the aniline ring in 2-(2-Bromophenoxy)-5-fluoroaniline significantly enhances target protein binding affinity through specific fluorine-protein interactions. Experimental studies demonstrate that fluorine atoms contribute approximately 1.1 kcal/mol per CF2 group to protein binding energy, which is notably higher than the 0.8 kcal/mol contribution of CH2 groups [10]. This enhanced binding affinity results from the unique electronic properties of fluorine, including its high electronegativity and ability to form weak but significant non-covalent interactions with protein residues [11].

Fluorine bonding interactions occur primarily through contacts between the carbon-fluorine bond and polar hydrogen atoms in protein active sites, particularly those associated with backbone amide groups and side chain residues such as serine, threonine, and tyrosine [12] [10]. The 5-position placement of fluorine in the aniline ring optimizes these interactions while minimizing steric clashes that could reduce binding affinity. Molecular orbital calculations reveal that fluorine substitution at this position enhances the compound's electronic complementarity with bacterial target proteins, particularly those involved in cell wall synthesis and DNA replication [13].

The fluorine atom's influence extends beyond direct protein contacts to include modulation of the compound's overall electronic distribution. This electronic modulation affects the aniline ring's electron density, potentially enhancing its interaction with cytochrome P450 enzymes and other bacterial metabolic targets [13]. Structural studies of fluorinated antimicrobial compounds indicate that the fluorine atom can participate in cooperative binding networks, where multiple weak interactions combine to produce substantial overall binding enhancement [14] [15].

Research on fluorinated antimicrobial peptides demonstrates that fluorine incorporation can increase α-helical content and overall structural stability, properties that translate to enhanced target recognition and binding [11]. In the context of 2-(2-Bromophenoxy)-5-fluoroaniline, the fluorine positioning likely contributes to optimal molecular conformation for target protein recognition while simultaneously enhancing binding affinity through direct fluorine-protein interactions.

Comparative Analysis with Triazole-Containing Structural Analogs

Comparative analysis of 2-(2-Bromophenoxy)-5-fluoroaniline with triazole-containing structural analogs reveals distinct advantages and complementary mechanisms of action. Triazole derivatives, particularly 1,2,4-triazoles, demonstrate broad-spectrum antimicrobial activity with minimum inhibitory concentrations ranging from 0.16 to 40 μg/mL against Gram-positive bacteria and 2.5 to 256 μg/mL against Gram-negative bacteria [16] [17]. These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair [18] [19].

The heterocyclic nitrogen atoms in triazole rings facilitate hydrogen bonding interactions with target proteins, particularly through coordination with metal centers in enzymatic active sites [16] [14]. However, the bromophenoxy-fluoroaniline structure offers advantages in membrane permeability due to its enhanced lipophilic character from the brominated phenoxy substituent. Molecular docking studies of triazole compounds show binding energies ranging from -7.3 to -7.9 kcal/mol with DNA gyrase, comparable to standard antibiotics like ampicillin (-7.6 kcal/mol) [20] [21].

Fluorinated triazole derivatives demonstrate particularly high protein binding affinity, with computational analyses suggesting enhanced stability through fluorine bonding interactions [14]. The combination of triazole nitrogen coordination and fluorine bonding creates a synergistic effect that surpasses either interaction alone. In contrast, 2-(2-Bromophenoxy)-5-fluoroaniline achieves enhanced binding through the dual mechanism of bromine-mediated membrane disruption and fluorine-enhanced protein binding.

Table 2: Comparative Antimicrobial Activity Analysis

| Compound Class | Gram-Positive Activity (MIC μg/mL) | Gram-Negative Activity (MIC μg/mL) | Membrane Permeability Enhancement | Protein Binding Affinity |

|---|---|---|---|---|

| 2-(2-Bromophenoxy)-5-fluoroaniline | 8-32 (estimated) | 16-64 (estimated) | High (dual halogen effect) | Enhanced (fluorine bonding) |

| 1,2,4-Triazole Derivatives | 0.16-40 | 2.5-256 | Moderate | Good (nitrogen interactions) |

| Fluorinated Triazoles | 10-40 | 25-100 | Enhanced (fluorine effect) | Very High (fluorine bonding) |

| Brominated Phenoxy Compounds | 16-64 | 32-128 | High (bromine effect) | Moderate |

Structure-activity relationship studies reveal that triazole compounds with hydroxyphenyl substituents demonstrate superior activity against methicillin-resistant Staphylococcus aureus, with some derivatives showing 16-fold higher potency than ciprofloxacin [16]. However, the positioning of substituents significantly affects both antimicrobial activity and cytotoxicity profiles. The bromophenoxy-fluoroaniline structure potentially offers reduced cytotoxicity while maintaining effective antimicrobial activity through its specific substitution pattern [3].

Synergistic Effects in Combination Therapy Regimens

The potential for synergistic effects when 2-(2-Bromophenoxy)-5-fluoroaniline is used in combination therapy regimens represents a promising approach to enhance antimicrobial efficacy while reducing resistance development. Synergistic antimicrobial combinations achieve enhanced effectiveness through multiple mechanisms, including inhibition of different cellular pathways, enhanced drug uptake, and circumvention of resistance mechanisms [22] [23].

The dual-halogen structure of 2-(2-Bromophenoxy)-5-fluoroaniline positions it as an ideal candidate for combination therapy due to its ability to enhance membrane permeability while simultaneously targeting intracellular proteins. When combined with β-lactam antibiotics, the membrane-disrupting properties of the bromophenoxy substituent could facilitate enhanced uptake of the β-lactam, potentially overcoming resistance mechanisms associated with reduced permeability [22]. This combination approach has demonstrated fractional inhibitory concentration indices ranging from 0.25 to 0.5, indicating significant synergistic effects [24].

Combination with fluoroquinolones presents another promising therapeutic strategy, as both compound classes can target DNA-related processes through complementary mechanisms. The fluorine-enhanced protein binding of 2-(2-Bromophenoxy)-5-fluoroaniline could augment the DNA gyrase inhibition achieved by fluoroquinolones, resulting in enhanced bacterial kill rates and reduced likelihood of resistance development [18] [14]. Clinical studies of similar combination approaches have shown FICI values between 0.3 and 0.6, demonstrating meaningful synergistic interactions.

The compound's potential for combination with cell wall synthesis inhibitors is particularly noteworthy given its membrane-disrupting properties. Enhanced membrane permeabilization could facilitate the uptake of antibiotics that target peptidoglycan synthesis, circumventing resistance mechanisms associated with reduced drug penetration [25] [26]. This approach has shown particular promise against resistant Gram-negative bacteria, where outer membrane impermeability often limits antibiotic effectiveness [1].

Table 3: Synergistic Antimicrobial Combination Effects

| Combination Type | Synergistic Mechanism | Fractional Inhibitory Concentration Index (FICI) | Clinical Advantage |

|---|---|---|---|

| Beta-lactam + Beta-lactamase Inhibitor | Enzyme inhibition restores antibiotic efficacy | 0.25-0.5 | Resistance circumvention |

| Fluoroquinolone + Triazole | Dual DNA targeting enhances bacterial kill | 0.3-0.6 | Reduced development of resistance |

| Halogenated Compound + Cell Wall Inhibitor | Membrane permeabilization enhances drug uptake | 0.2-0.4 | Enhanced tissue penetration |

| Membrane Disruptor + Protein Synthesis Inhibitor | Sequential targeting of cellular processes | 0.25-0.5 | Broadened spectrum activity |